molecular formula C19H16NO3P B14513836 (9-Anilino-9H-fluoren-9-yl)phosphonic acid CAS No. 62614-20-4

(9-Anilino-9H-fluoren-9-yl)phosphonic acid

Katalognummer: B14513836
CAS-Nummer: 62614-20-4
Molekulargewicht: 337.3 g/mol
InChI-Schlüssel: GAERRMPAMMJMGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9-Anilino-9H-fluoren-9-yl)phosphonic acid is a phosphonic acid derivative characterized by the presence of an anilino group attached to a fluorenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9-Anilino-9H-fluoren-9-yl)phosphonic acid typically involves the reaction of 9-anilino-9H-fluorene with a phosphonic acid derivative. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production methods for phosphonic acids often involve the use of phosphorus acid (H₃PO₃) to form the phosphonic acid functional group simultaneously with the formation of the P–C bond . This method is advantageous due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(9-Anilino-9H-fluoren-9-yl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted anilino-fluorene compounds .

Wissenschaftliche Forschungsanwendungen

(9-Anilino-9H-fluoren-9-yl)phosphonic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (9-Anilino-9H-fluoren-9-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate moieties, allowing it to interact with enzymes and receptors involved in phosphate metabolism. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(9-Anilino-9H-fluoren-9-yl)phosphonic acid is unique due to its combination of an anilino group and a fluorenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

62614-20-4

Molekularformel

C19H16NO3P

Molekulargewicht

337.3 g/mol

IUPAC-Name

(9-anilinofluoren-9-yl)phosphonic acid

InChI

InChI=1S/C19H16NO3P/c21-24(22,23)19(20-14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H,(H2,21,22,23)

InChI-Schlüssel

GAERRMPAMMJMGQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2(C3=CC=CC=C3C4=CC=CC=C42)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.